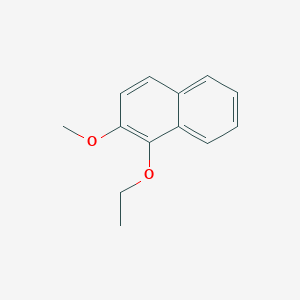

1-Ethoxy-2-methoxynaphthalene

CAS No.:

Cat. No.: VC15974786

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O2 |

|---|---|

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 1-ethoxy-2-methoxynaphthalene |

| Standard InChI | InChI=1S/C13H14O2/c1-3-15-13-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3 |

| Standard InChI Key | NTMVPQFFANAWPR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC2=CC=CC=C21)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The naphthalene core of 1-ethoxy-2-methoxynaphthalene consists of two fused benzene rings, with ethoxy (-OCHCH) and methoxy (-OCH) groups occupying adjacent positions. This substitution pattern creates electronic asymmetry, polarizing the aromatic system and influencing reactivity. Comparative studies of methoxy- and ethoxy-substituted naphthalenes indicate that bulkier alkoxy groups (e.g., ethoxy) reduce solubility in polar solvents but enhance stability toward electrophilic substitution .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 202.25 g/mol | |

| IUPAC name | 1-Ethoxy-2-methoxynaphthalene | |

| Substituent positions | 1 (ethoxy), 2 (methoxy) |

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson method is a cornerstone for synthesizing aromatic ethers. For 1-ethoxy-2-methoxynaphthalene, this would involve reacting 2-methoxynaphthalen-1-ol with ethyl bromide in the presence of a strong base like potassium hydroxide:

This route typically achieves moderate yields (60–75%) but requires careful control of reaction time and temperature to minimize di-alkylation.

Friedel-Crafts Acylation Followed by Reduction

An alternative pathway employs Friedel-Crafts acylation to introduce an acetyl group at the 1-position, followed by reduction and etherification:

-

Acylation:

-

Methoxy Introduction: Nitration and subsequent methoxylation at the 2-position.

-

Reduction and Ethoxylation: Reduction of the acetyl group to hydroxyl, followed by ethylation .

This multi-step approach, while laborious, allows precise control over substitution patterns .

Catalytic Ethylation

Physicochemical Properties

Spectroscopic Profiles

-

H NMR: Expected signals include a singlet for the methoxy group (δ 3.8–4.0 ppm) and a quartet for ethoxy’s methylene protons (δ 1.3–1.5 ppm) .

-

IR: Strong absorbance near 1250 cm (C-O stretch) and 1600 cm (aromatic C=C) .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume